N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide
Description
N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide is a triazolopyrimidine derivative characterized by a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core linked to a morpholine-2-carboxamide group substituted with a cyclopropyl moiety. This scaffold is structurally optimized for interactions with biological targets, particularly enzymes like dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis . human enzymes .
Propriétés
IUPAC Name |
N-cyclopropyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-9-6-12(20-14(17-9)15-8-16-20)19-4-5-22-11(7-19)13(21)18-10-2-3-10/h6,8,10-11H,2-5,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJIYRNMACJLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCOC(C3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine core have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
Similar compounds have been shown to interact with their targets through allosteric binding. This interaction can destabilize the target protein, leading to changes in its function.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to inflammation (rorγt), oxygen sensing (phd-1), and cell signaling (jak1 and jak2).
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability.
Comparaison Avec Des Composés Similaires
Structural Analogues in the Triazolopyrimidine Class
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:
Key Findings from Comparative Analysis
- Core Scaffold : All compounds share the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core, critical for binding to PfDHODH via π-π stacking and hydrogen bonding .
- Substituent Effects: Aromatic Amines (DSM 1, DSM 74, DSM 265): Bulky electron-withdrawing groups (e.g., trifluoromethyl, pentafluoro-sulfanyl) enhance metabolic stability and potency . Morpholine-Carboxamide (Target Compound): The morpholine ring and cyclopropyl group may improve solubility and reduce oxidation susceptibility compared to aromatic amines, though this requires experimental validation.
- Metabolic Stability: Cyclopropyl groups are known to block cytochrome P450-mediated metabolism, which could position the target compound as a metabolically stable candidate compared to DSM 1 .
Research Implications and Gaps
- Structural Optimization : Comparative crystallographic studies (e.g., with DSM 265-bound PfDHODH) could elucidate how the morpholine-carboxamide group influences binding kinetics .
- Species Specificity: Analogues like DSM 1 show reduced efficacy in murine models due to species-specific DHODH differences; the target compound’s performance in non-human models remains untested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
